Cas no 77474-31-8 (2-Quinolinecarboxylic acid, 7-chloro-1,4-dihydro-4-oxo-)

2-Quinolinecarboxylic acid, 7-chloro-1,4-dihydro-4-oxo- 化学的及び物理的性質
名前と識別子
-
- 2-Quinolinecarboxylic acid, 7-chloro-1,4-dihydro-4-oxo-
- 7-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- 2-Quinolinecarboxylicacid,7-chloro-4-hydroxy-
- Q15634175
- KBioGR_000348
- BRD-K84214706-001-05-7
- CCG-39180
- CKA
- GLXC-04702
- NCGC00015183-04
- Spectrum2_001470
- CHEMBL311389
- NSC 149792
- 7-Chloro-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid
- AKOS023250576
- NCGC00024511-01
- UAWVRVFHMOSAPU-UHFFFAOYSA-N
- KBio2_007067
- 77474-31-8
- 7-chloro-4-hydroxy-2-carboxyquinoline
- DivK1c_006816
- Spectrum3_001942
- 7-Cl-KYNA
- NCGC00015183-01
- C-121
- NCGC00024511-06
- CHEBI:63965
- NCGC00015183-06
- NS00025923
- MFCD00069227
- NCGC00015183-05
- 7-Chloro-4-hydroxy-quinoline-2-carboxylic acid (7-chloro-kynurenate)
- SPECTRUM1502059
- SPBio_001399
- NSC-149792
- HY-100811
- KBio3_002826
- BRD-K84214706-001-03-2
- DB-065303
- SR-01000076227
- EINECS 241-913-6
- SR-01000076227-3
- C10H6ClNO3
- Lopac0_000362
- 7-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylicacid
- NCGC00024511-05
- S7936QON2K
- KBio1_001760
- UNII-S7936QON2K
- AS-52646
- 7-Chloro-4-hydroxy-quinoline-2-carboxylic acid
- Ageloline A
- Kynurenic acid, 7-chloro-
- 7-Chloro-kynurenic acid
- HMS3266C21
- 7-Chlorokynurenic acid
- NCGC00015183-07
- KBio2_001931
- NCGC00015183-02
- Spectrum5_001162
- 7-chlorokynurenate
- 7CKA
- DTXSID7042568
- BSPBio_003542
- PD022025
- 7-chloro-4-oxo-1H-quinoline-2-carboxylic acid
- NCGC00024511-03
- NCGC00024511-02
- NSC149792
- Tocris-0237
- 18000-24-3
- NCGC00015183-03
- Spectrum4_000084
- CS-0020453
- KBio2_004499
- P15444
- HB0086
- KBioSS_001931
- HMS3675C11
- NCGC00024511-04
- BPBio1_001230
- 7-chlorokynurenic-acid
- DTXCID5022568
- SCHEMBL157187
- HMS3411C11
- 7-Chloro-4-hydroxyquinoline-2-carboxylic acid
- Spectrum_001451
- 2-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-
- BRD-K84214706-001-04-0
- Biomol-NT_000199
- Lopac-C-121
- BDBM50005001
- EU-0100362
- SR-01000076227-1
- 7-Chlorokynurenic acid, 97%
- SY097385
- SpecPlus_000720
- SB21215
- 7-CKA
-
- インチ: InChI=1S/C10H6ClNO3/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13/h1-4H,(H,12,13)(H,14,15)
- InChIKey: UAWVRVFHMOSAPU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 223.0036207Da
- どういたいしつりょう: 223.0036207Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 66.4Ų
2-Quinolinecarboxylic acid, 7-chloro-1,4-dihydro-4-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A690419-1g |
7-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid |
77474-31-8 | 98% | 1g |
$752.0 | 2024-04-17 |
2-Quinolinecarboxylic acid, 7-chloro-1,4-dihydro-4-oxo- 関連文献
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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6. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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10. Book reviews
2-Quinolinecarboxylic acid, 7-chloro-1,4-dihydro-4-oxo-に関する追加情報
Professional Introduction to 2-Quinolinecarboxylic acid, 7-chloro-1,4-dihydro-4-oxo- (CAS No. 77474-31-8)
2-Quinolinecarboxylic acid, 7-chloro-1,4-dihydro-4-oxo-, identified by its CAS number 77474-31-8, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline derivatives family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of this molecule, particularly the presence of a carboxylic acid group at the 2-position and a chloro substituent at the 7-position, along with the dihydro and oxo functionalities, contribute to its unique chemical properties and potential applications.
The significance of 2-Quinolinecarboxylic acid, 7-chloro-1,4-dihydro-4-oxo lies in its versatility as a synthetic intermediate and a pharmacophore in the design of novel therapeutic agents. Quinoline derivatives have a long history in medicine, with several well-known drugs such as chloroquine and mefloquine being derived from this class of compounds. The structural modifications present in CAS No. 77474-31-8 enhance its pharmacological profile, making it a promising candidate for further exploration in drug discovery.
In recent years, there has been a surge in research focused on developing new antimicrobial agents due to the rise of antibiotic-resistant pathogens. Quinoline-based compounds have shown promise in this area, particularly as inhibitors of bacterial enzymes and transcription factors. The specific substitution pattern in 2-Quinolinecarboxylic acid, 7-chloro-1,4-dihydro-4-oxo, including the chloro group at the 7-position, is believed to contribute to its ability to interact with bacterial targets effectively. This has led to several studies investigating its potential as an antimicrobial agent.
Moreover, the dihydro and oxo functionalities in the molecule play a crucial role in modulating its biological activity. The oxo group introduces a polar region that can enhance binding affinity to biological targets, while the dihydro moiety stabilizes the quinoline ring system, improving its metabolic stability. These features make CAS No. 77474-31-8 an attractive scaffold for medicinal chemists seeking to develop next-generation therapeutics.
Recent advancements in computational chemistry and molecular modeling have further facilitated the study of 2-Quinolinecarboxylic acid, 7-chloro-1,4-dihydro-4-oxo. These tools allow researchers to predict binding interactions between this compound and various biological targets with high accuracy. Such simulations have been instrumental in identifying key pharmacophoric elements within the molecule and guiding structural optimization efforts. By leveraging these computational methods, scientists can accelerate the development of novel derivatives with enhanced efficacy and reduced side effects.
The synthesis of CAS No. 77474-31-8 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions followed by functional group transformations such as chlorination and hydroxylation. The availability of high-quality starting materials and advanced catalytic systems has significantly improved the efficiency of these synthetic processes. Additionally, green chemistry principles have been increasingly applied to minimize waste and reduce environmental impact during production.
In addition to its antimicrobial properties, 2-Quinolinecarboxylic acid, 7-chloro-1,4-dihydro-4-oxo has shown potential in other therapeutic areas. For instance, quinoline derivatives have been explored as antimalarial agents due to their ability to interfere with parasite metabolism. The structural features of this compound may also make it useful in developing treatments for other infectious diseases caused by protozoa or viruses.
The pharmacokinetic properties of CAS No. 77474-31-8 are another critical aspect that influences its therapeutic potential. Studies have demonstrated that modifications at specific positions on the quinoline ring can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. By fine-tuning these structural elements, researchers can develop derivatives with improved bioavailability and prolonged half-life.
Current research is also focused on understanding the mechanisms by which quinoline derivatives exert their biological effects. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have provided valuable insights into the molecular interactions between these compounds and their targets. Such structural information is crucial for rational drug design and optimizing therapeutic efficacy.
The future prospects for 2-Quinolinecarboxylic acid, 7-chloro-1,4-dihydro-4 oxo are promising given its diverse biological activities and synthetic accessibility. Ongoing studies aim to explore new derivatives with enhanced potency and selectivity for specific disease targets. Additionally, interdisciplinary approaches combining organic chemistry with bioinformatics are expected to yield novel insights into the pharmacological properties of this compound.
In conclusion,CAS No .77474 -31 -8 represents a significant advancement in quinoline-based drug development . Its unique structural features , combined with recent scientific breakthroughs , position it as a valuable tool for addressing various therapeutic challenges . As research continues , we can anticipate further discoveries that will expand its applications in medicine . p >
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